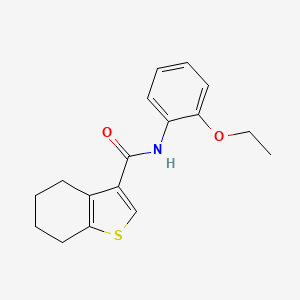![molecular formula C11H16N6O4S B2368628 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide CAS No. 2097869-16-2](/img/structure/B2368628.png)
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is attached to a morpholine ring via a sulfonamide linkage. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The [1,2,4]triazolo[4,3-b]pyridazine core is substituted at the 6-position with a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring. The [1,2,4]triazolo[4,3-b]pyridazine core is a planar, aromatic system, which can participate in π-π stacking interactions and can act as a hydrogen bond acceptor . The morpholine ring is a flexible, non-aromatic system, which can act as a hydrogen bond donor and acceptor .
Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring. The [1,2,4]triazolo[4,3-b]pyridazine core can undergo various reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The morpholine ring can undergo reactions such as alkylation, acylation, and sulfonation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring would likely confer polarity to the molecule, affecting its solubility in various solvents. The presence of the methoxy group and the sulfonamide linkage could also influence the compound’s reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide and its derivatives have shown significant potential in agricultural chemistry, particularly as herbicides. Research indicates these compounds possess excellent herbicidal activity across a broad spectrum of vegetation, demonstrating their utility in controlling unwanted plant growth at low application rates. The synthesis of such compounds involves the condensation of chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, highlighting their chemical versatility and potential for targeted agricultural applications (Moran, 2003).
Anti-Asthmatic Properties
Further exploration into the medical applications of these compounds reveals their potential in treating respiratory diseases. Specifically, omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, a related class of compounds, have been evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain derivatives, particularly those with specific substituent patterns, have demonstrated potent anti-asthmatic activity. This suggests a potential therapeutic use in the management of asthma and other respiratory conditions, providing a foundation for future drug development (Kuwahara et al., 1997).
Zukünftige Richtungen
The [1,2,4]triazolo[4,3-b]pyridazine core is a versatile scaffold that has found numerous applications in medicinal chemistry . Future research could focus on further exploring the biological activities of compounds containing this core, and on developing more efficient and environmentally friendly methods for their synthesis .
Eigenschaften
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4S/c1-20-11-3-2-9-13-14-10(17(9)15-11)8-12-22(18,19)16-4-6-21-7-5-16/h2-3,12H,4-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSYOCBLAESFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)
![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)


![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B2368552.png)
![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)


![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)


![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)